molecular formula C23H25F3N4O B2858898 (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1207025-13-5

(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2858898
CAS RN: 1207025-13-5
M. Wt: 430.475
InChI Key: FNGGVDVTAVCAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25F3N4O and its molecular weight is 430.475. The purity is usually 95%.
BenchChem offers high-quality (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

Compounds with the 1,3,5-triazine structure, which is related to the chemical structure of the compound , have been reported to exhibit antitumor properties. They are used clinically to treat various cancers, including lung, breast, and ovarian cancer . The trifluoromethyl group present in the compound may contribute to its potential efficacy as an antitumor agent.

Antibacterial Activity

The compound’s structure suggests potential antibacterial activity. Similar structures have been synthesized and shown to possess antimicrobial properties . This could make it a candidate for the development of new antibacterial agents.

Acetylcholinesterase Inhibition

Derivatives of this compound have been studied for their acetylcholinesterase inhibition activity, which is a key target in the treatment of Alzheimer’s disease . The compound could be explored further for its potential use in managing neurodegenerative diseases.

DNA Fluorescent Staining

The compound has been indicated to enhance fluorescence upon binding to DNA grooves, suggesting its use as a novel DNA fluorescent stain . This application could be particularly useful in genetic research and diagnostics.

Aromatase Inhibitory Activity

Some triazine derivatives, which share a similar core structure with the compound, have shown significant aromatase inhibitory activity . This is relevant in the treatment of hormone-sensitive cancers, such as certain types of breast cancer.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

The compound has been identified as a potent corticotrophin-releasing factor 1 receptor antagonist . This activity is important in the study of stress-related disorders and could lead to the development of treatments for conditions like depression and anxiety.

Leukotriene C4 Antagonist

Compounds with a similar structure have been reported to show potent activity against leukotriene C4, suggesting a protective effect against gastric lesions . This could be explored for its potential in treating gastrointestinal diseases.

Trypanosoma Brucei Inhibition

The compound’s structure is similar to substrates that have shown in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . This points to its potential application in developing treatments for parasitic infections.

properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O/c1-28(2)18-7-5-6-17(14-18)21(31)29-12-10-16(11-13-29)15-30-20-9-4-3-8-19(20)27-22(30)23(24,25)26/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGVDVTAVCAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

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